Cas no 2172154-90-2 (2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid)

2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid
- 2172154-90-2
- EN300-1455779
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
-
- インチ: 1S/C30H37NO4/c1-4-29(2,3)20-13-15-30(16-14-20)19-31(17-26(30)27(32)33)28(34)35-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,20,25-26H,4,13-19H2,1-3H3,(H,32,33)
- InChIKey: YFSQKYCINQPSIY-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC21CCC(C(C)(C)CC)CC2)=O
計算された属性
- せいみつぶんしりょう: 475.27225866g/mol
- どういたいしつりょう: 475.27225866g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 6.8
2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455779-10000mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 10000mg |
$9105.0 | 2023-09-29 | ||
Enamine | EN300-1455779-100mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 100mg |
$1863.0 | 2023-09-29 | ||
Enamine | EN300-1455779-5000mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 5000mg |
$6140.0 | 2023-09-29 | ||
Enamine | EN300-1455779-50mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 50mg |
$1779.0 | 2023-09-29 | ||
Enamine | EN300-1455779-1000mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 1000mg |
$2118.0 | 2023-09-29 | ||
Enamine | EN300-1455779-2500mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 2500mg |
$4150.0 | 2023-09-29 | ||
Enamine | EN300-1455779-1.0g |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1455779-500mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 500mg |
$2033.0 | 2023-09-29 | ||
Enamine | EN300-1455779-250mg |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
2172154-90-2 | 250mg |
$1948.0 | 2023-09-29 |
2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid 関連文献
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acidに関する追加情報
Introduction to 2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2172154-90-2)
2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2172154-90-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FMC8-MB for brevity, is characterized by its unique structural features, which include a fluorenyl group, a methoxycarbonyl moiety, and a spirocyclic framework. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of FMC8-MB is particularly noteworthy due to its spirocyclic core, which is a common motif in natural products and synthetic compounds with diverse biological activities. The spirocyclic structure provides rigidity and conformational constraint, which can enhance the compound's binding affinity to specific biological targets. Additionally, the presence of the fluorenyl group and the methoxycarbonyl moiety adds functional diversity, allowing for the modulation of physicochemical properties and biological activities.
Recent studies have explored the potential of FMC8-MB in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that FMC8-MB exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease, and to reduce oxidative stress and inflammation in neuronal cells.
In addition to its neuroprotective properties, FMC8-MB has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This anti-inflammatory activity is attributed to its ability to modulate the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses.
The pharmacokinetic properties of FMC8-MB have been extensively studied to understand its bioavailability, distribution, metabolism, and excretion (ADME) profile. Preclinical data indicate that it has favorable pharmacokinetic characteristics, including good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, it has been shown to cross the blood-brain barrier efficiently, making it a promising candidate for central nervous system (CNS) disorders.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of FMC8-MB in human subjects. Early-phase clinical trials have demonstrated that it is well-tolerated at various dose levels and has shown promising preliminary results in improving cognitive function and reducing inflammatory markers in patients with neurodegenerative diseases.
The synthesis of FMC8-MB involves multiple steps and requires precise control over reaction conditions to ensure high yields and purity. Key synthetic routes include the formation of the spirocyclic core through intramolecular cyclization reactions and the introduction of functional groups such as the fluorenyl moiety through coupling reactions. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, facilitating its development as a potential therapeutic agent.
In conclusion, 2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2172154-90-2), or FMC8-MB, represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in the treatment of neurodegenerative diseases and other inflammatory conditions. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use in clinical practice.
2172154-90-2 (2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylic acid) 関連製品
- 2418680-79-0(N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide)
- 2172323-46-3(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(oxan-3-yl)pyrrolidine-3-carboxylic acid)
- 926227-91-0(4-amino-N-cyclohexyl-3-methylbenzamide)
- 1216523-22-6(2-(3-Chlorophenyl)propan-2-amine hydrochloride)
- 1804182-80-6(7-Formyl-1H-benzimidazole-5-carboxamide)
- 1261961-59-4(2-chloro-5-(5-formylthiophen-3-yl)benzoic acid)
- 1341304-36-6(2-[5-Amino-3-(propan-2-yl)-1h-pyrazol-1-yl]acetic acid)
- 219863-71-5(5-(Thiophen-2-yl)-1H-pyrazole)
- 1803859-93-9(4-Bromo-2-(methylthio)benzo[d]oxazole)
- 898783-80-7(2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone)




